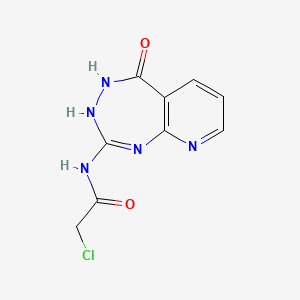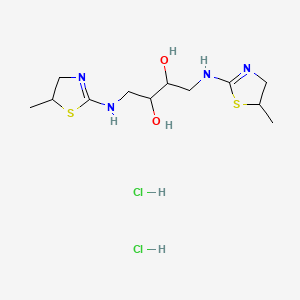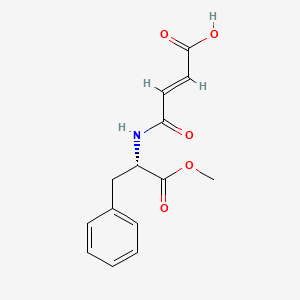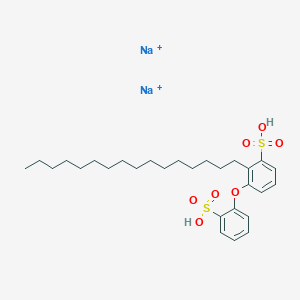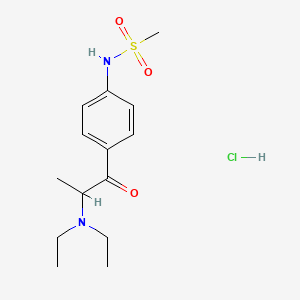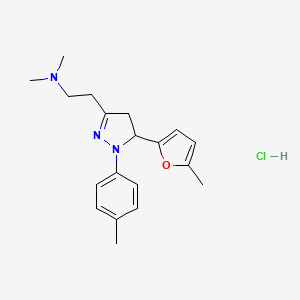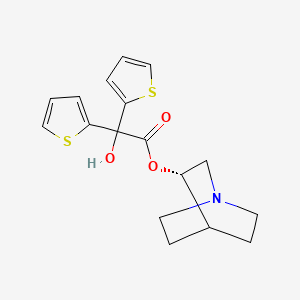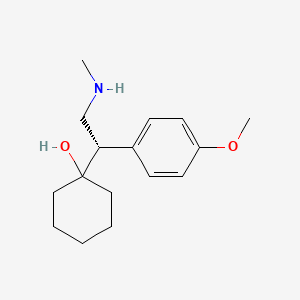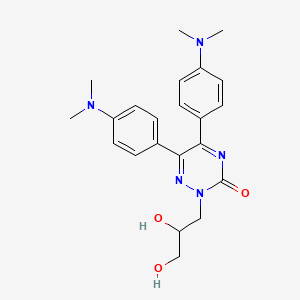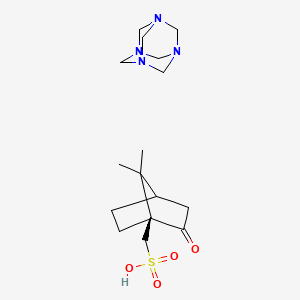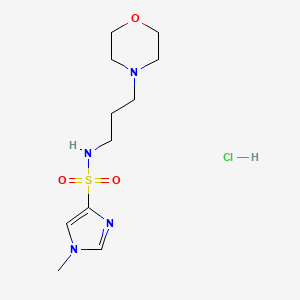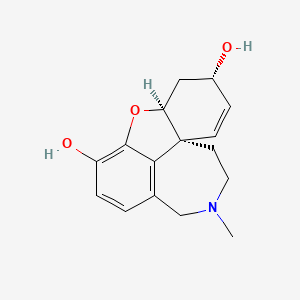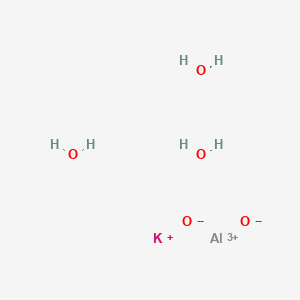
Potassium aluminate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium aluminate trihydrate is a chemical compound with the formula K₃[Al(C₂O₄)₃]·3H₂O. It is a complex salt formed by the reaction of potassium hydroxide with aluminum and oxalic acid. This compound is known for its unique properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory by dissolving aluminum in potassium hydroxide, followed by the addition of oxalic acid. The resulting solution is then crystallized to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting aluminum hydroxide with potassium hydroxide and oxalic acid under controlled conditions. The reaction mixture is then subjected to crystallization and purification processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms various oxidation products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different reduced forms of the compound.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of atoms or groups.
Major Products Formed:
Oxidation products may include various oxo-compounds of aluminum.
Reduction products can result in different aluminum hydrides.
Substitution reactions can yield a range of substituted potassium aluminate derivatives.
Applications De Recherche Scientifique
Potassium aluminate trihydrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: this compound is explored for its potential therapeutic properties, such as its use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which potassium aluminate trihydrate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Potassium aluminate trihydrate is compared with other similar compounds, such as sodium aluminate trihydrate and calcium aluminate trihydrate. These compounds share similar chemical structures but differ in their cationic components, leading to variations in their properties and applications. This compound is unique in its ability to form stable complexes with oxalic acid, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
1302-63-2 |
|---|---|
Formule moléculaire |
AlH6KO5 |
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
aluminum;potassium;oxygen(2-);trihydrate |
InChI |
InChI=1S/Al.K.3H2O.2O/h;;3*1H2;;/q+3;+1;;;;2*-2 |
Clé InChI |
GFZHEMRQPWLKAR-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[O-2].[O-2].[Al+3].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)

